N-(4-METHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(4-METHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzodiazole core is then reacted with a suitable thiol compound to form the thioether linkage.
Amide Formation: The final step involves the reaction of the thioether intermediate with 4-methoxyphenylacetic acid or its derivatives to form the desired amide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction Pathways: The compound may affect various signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE: Unique due to its specific substitution pattern and functional groups.
Other Benzodiazole Derivatives: Compounds with similar core structures but different substituents, such as N-(4-chlorophenyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzodiazole derivatives.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-3-8-14-15(9-11)20-17(19-14)23-10-16(21)18-12-4-6-13(22-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIORGQMALDUDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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